molecular formula C13H14N2O2 B11084544 Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-

Propionamide, N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-

Cat. No.: B11084544
M. Wt: 230.26 g/mol
InChI Key: RKNLMMWOEUJJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of N-acylated anthranilic acids under acidic or basic conditions to form the quinoline core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-oxo-12-dihydroquinolin-7-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)14-9-4-5-10-8(2)6-13(17)15-11(10)7-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RKNLMMWOEUJJGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)C

Origin of Product

United States

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